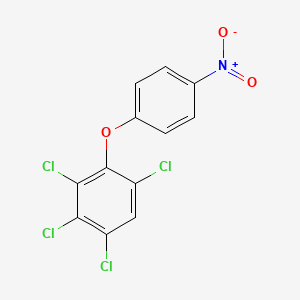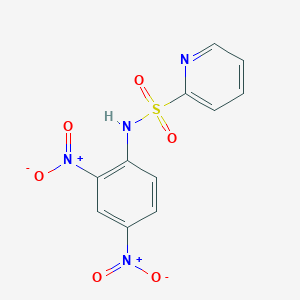
Oxotitanium(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxotitanium(1+), also known as titanium(IV) oxide or titanyl, is a chemical compound that features a titanium atom bonded to an oxygen atom. This compound is notable for its unique chemical properties and its applications in various fields, including chemistry, biology, medicine, and industry. The titanium-oxygen bond in oxotitanium(1+) is highly stable, making it a valuable compound for various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Oxotitanium(1+) can be synthesized through several methods. One common approach involves the reaction of titanium tetrachloride with water or alcohols. For example, the hydrolysis of titanium tetrachloride in the presence of water produces oxotitanium(1+):
TiCl4+2H2O→TiO2+4HCl
Another method involves the reaction of titanium tetrachloride with alcohols, such as ethanol, to produce oxotitanium(1+) and hydrochloric acid:
TiCl4+2C2H5OH→TiO2+4HCl+2C2H5OH
Industrial Production Methods: In industrial settings, oxotitanium(1+) is often produced through the sulfate process or the chloride process. The sulfate process involves the digestion of ilmenite ore with sulfuric acid, followed by the precipitation of titanium dioxide. The chloride process involves the chlorination of titanium-containing ores to produce titanium tetrachloride, which is then oxidized to produce oxotitanium(1+).
Análisis De Reacciones Químicas
Types of Reactions: Oxotitanium(1+) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as both an oxidizing and reducing agent, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Oxotitanium(1+) can be oxidized to titanium dioxide in the presence of strong oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced to lower oxidation states of titanium using reducing agents such as sodium borohydride.
Substitution: Oxotitanium(1+) can undergo substitution reactions with ligands such as Schiff bases, forming stable complexes.
Major Products: The major products formed from these reactions include titanium dioxide, titanium(III) compounds, and various titanium-ligand complexes.
Aplicaciones Científicas De Investigación
Oxotitanium(1+) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and oxidation reactions.
Biology: Oxotitanium(1+) complexes have been studied for their antimicrobial and antifungal properties.
Medicine: Research has shown that oxotitanium(1+) complexes have potential as anticancer and antitumor agents.
Industry: It is used in the production of pigments, coatings, and photocatalysts for environmental applications.
Mecanismo De Acción
The mechanism of action of oxotitanium(1+) involves its ability to form stable complexes with various ligands. These complexes can interact with biological molecules, leading to various biochemical effects. For example, oxotitanium(1+) complexes can inhibit the growth of cancer cells by interfering with their DNA replication processes. The molecular targets and pathways involved in these effects are still under investigation, but they are believed to involve the formation of reactive oxygen species and the disruption of cellular redox balance.
Comparación Con Compuestos Similares
- Titanium dioxide (TiO2)
- Titanium(III) oxide (Ti2O3)
- Titanium(IV) chloride (TiCl4)
Propiedades
Número CAS |
60635-32-7 |
|---|---|
Fórmula molecular |
OTi+ |
Peso molecular |
63.866 g/mol |
Nombre IUPAC |
oxotitanium(1+) |
InChI |
InChI=1S/O.Ti/q;+1 |
Clave InChI |
BSQBFKJKNDURTG-UHFFFAOYSA-N |
SMILES canónico |
O=[Ti+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Fluorobicyclo[2.2.2]octan-1-yl)benzonitrile](/img/structure/B14597956.png)
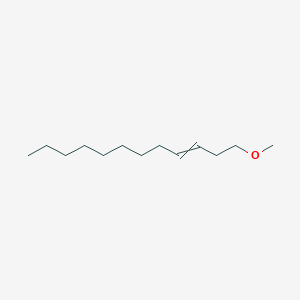

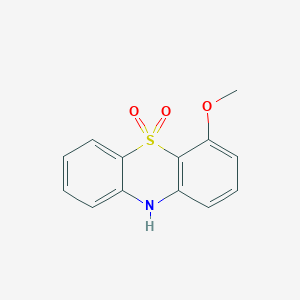
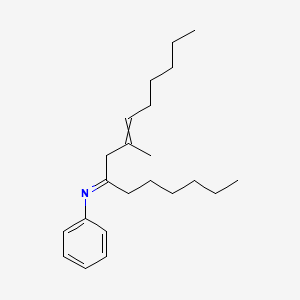

![4-heptyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14597977.png)
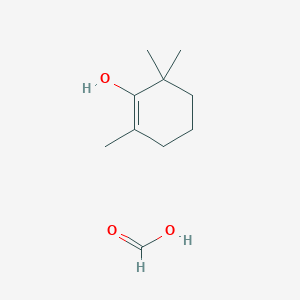
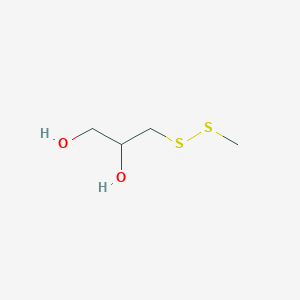

![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14598005.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[2,3-dihydro-](/img/structure/B14598007.png)
